molecular formula C24H8F26O B3031123 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] CAS No. 151707-03-8

1,1'-Oxybis[4-(tridecafluorohexyl)benzene]

Cat. No. B3031123
CAS RN: 151707-03-8
M. Wt: 806.3 g/mol
InChI Key: CLBGZIRSQYPYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Oxybis[4-(tridecafluorohexyl)benzene], also known as OTBE, is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties. OTBE has been found to exhibit excellent solubility in a wide range of solvents and has been used as a surfactant in various applications. The purpose of

Mechanism of Action

The mechanism of action of 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] is not fully understood. However, it is believed that the fluorinated groups in 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] contribute to its unique properties, such as its excellent solubility in a wide range of solvents. Additionally, the benzene rings in 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] may contribute to its ability to act as a surfactant.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-Oxybis[4-(tridecafluorohexyl)benzene]. However, studies have shown that 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] is not toxic to cells and does not induce significant cytotoxicity. Additionally, 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] has been found to exhibit low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

1,1'-Oxybis[4-(tridecafluorohexyl)benzene] has several advantages for use in lab experiments. It is a highly soluble compound, making it easy to work with in a variety of solvents. Additionally, 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] has been found to be stable under a wide range of conditions, making it a reliable reagent for lab experiments. However, the limitations of 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] include its high cost and limited availability.

Future Directions

There are several future directions for research on 1,1'-Oxybis[4-(tridecafluorohexyl)benzene]. One potential area of research is the use of 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] in the preparation of functional materials, such as coatings and adhesives. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] and its potential applications in various fields. Finally, the development of new synthesis methods for 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] may lead to improved efficiency and lower costs, making it more accessible for use in scientific research.

Scientific Research Applications

1,1'-Oxybis[4-(tridecafluorohexyl)benzene] has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles, as a lubricant additive, and as a stabilizer in emulsions. 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] has also been used in the preparation of polymer materials, such as polyurethane and polyacrylate.

properties

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H8F26O/c25-13(26,15(29,30)17(33,34)19(37,38)21(41,42)23(45,46)47)9-1-5-11(6-2-9)51-12-7-3-10(4-8-12)14(27,28)16(31,32)18(35,36)20(39,40)22(43,44)24(48,49)50/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGZIRSQYPYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H8F26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631466
Record name 1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Oxybis[4-(tridecafluorohexyl)benzene]

CAS RN

151707-03-8
Record name 1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Reactant of Route 2
Reactant of Route 2
1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Reactant of Route 3
Reactant of Route 3
1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Reactant of Route 4
Reactant of Route 4
1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Reactant of Route 5
1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Reactant of Route 6
1,1'-Oxybis[4-(tridecafluorohexyl)benzene]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.